molecular formula C15H21NO4S B13503042 (R)-2-(benzyloxycarbonylamino)-3-(butylthio)propanoic acid

(R)-2-(benzyloxycarbonylamino)-3-(butylthio)propanoic acid

Cat. No.: B13503042
M. Wt: 311.4 g/mol
InChI Key: NPBHZWCOUGIZCD-ZDUSSCGKSA-N
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Description

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a butylsulfanyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, typically using catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Deprotected amino acids

    Substitution: Various substituted derivatives

Scientific Research Applications

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The butylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
  • (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
  • (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(propylsulfanyl)propanoic acid

Uniqueness

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

(2R)-3-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H21NO4S/c1-2-3-9-21-11-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,16,19)(H,17,18)/t13-/m0/s1

InChI Key

NPBHZWCOUGIZCD-ZDUSSCGKSA-N

Isomeric SMILES

CCCCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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